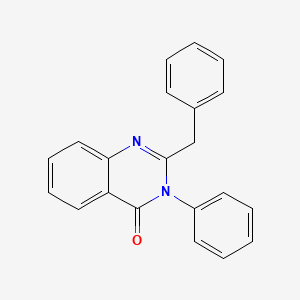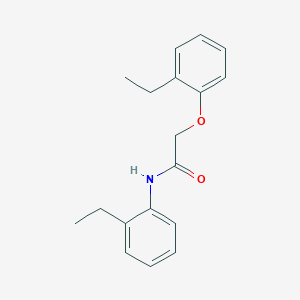
2-benzyl-3-phenyl-4(3H)-quinazolinone
説明
Synthesis Analysis
The synthesis of 2-benzyl-3-phenyl-4(3H)-quinazolinone and related derivatives involves cyclization reactions of 2-aminobenzamides with different aldehydes or benzyl alcohols. A notable method includes the reaction of 2-aminobenzamide with aromatic aldehydes in polyphosphoric acid, yielding 2-phenyl derivatives, while 2-benzyl derivatives are synthesized through the fusion of amides from anthranilic and homoveratric acids followed by sulfonation with sulfuric acid (Kodonidi et al., 2023). Another synthesis approach involves the reaction of 2-aminobenzohydrazides with Schiff bases to yield 3-benzylideneamino-4(3H)-quinazolinones and related compounds (Reddy et al., 1986).
Molecular Structure Analysis
The crystal structure of a related quinazolinone compound, 2,3-dihydro-2-(2-hydroxyphenyl)-3-phenyl- quinazolin-4(1H)-one, was determined through single-crystal X-ray diffraction analysis. It revealed an orthorhombic space group with a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions, highlighting the complex molecular interactions that characterize quinazolinone derivatives (L. Yong, 2005).
Chemical Reactions and Properties
Quinazolinone derivatives undergo a variety of chemical reactions that demonstrate their reactivity and potential for modification. For example, the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation produces quinazolinones and oxadiazoles, illustrating the versatility of quinazolinone chemistry in generating diverse molecular structures (Reddy et al., 1986).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. The analysis of these properties is essential for understanding the behavior of quinazolinones in different environments and for their application in scientific research.
Chemical Properties Analysis
The chemical properties of 2-benzyl-3-phenyl-4(3H)-quinazolinones, including their reactivity, stability, and interaction with other molecules, underpin their biological activity and pharmacological potential. Studies on the reactivity of these compounds with various nucleophiles and electrophiles can provide insights into their mechanism of action and potential therapeutic applications.
- (Kodonidi et al., 2023)
- (Reddy et al., 1986)
- (L. Yong, 2005)
科学的研究の応用
Antimicrobial Activity
2-Benzyl-3-phenyl-4(3H)-quinazolinone derivatives exhibit significant antimicrobial properties. A study by Gupta et al. (2008) demonstrated that these compounds, particularly when substituted with styryl moiety, show enhanced antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activities against Aspergillus niger and Fusarium oxysporum (Gupta, Kashaw, Jatav, & Mishra, 2008). Another study also reported the synthesis of quinazolinone derivatives and their antibacterial effectiveness, particularly against Gram-positive and Gram-negative bacteria (Osarumwense, Edema, & Usifoh, 2021).
Anticonvulsant and Antidepressant Properties
These compounds have shown promise in treating neurological disorders. Laddha and Bhatnagar (2008) synthesized a series of quinazolinones and evaluated them for anticonvulsant activity, revealing significant efficacy in seizure models in mice (Laddha & Bhatnagar, 2008). Additionally, Amir, Ali, and Hassan (2013) synthesized quinazolinone derivatives that not only showed anticonvulsant activity but also potential antidepressant effects (Amir, Ali, & Hassan, 2013).
Anti-inflammatory and Analgesic Effects
Quinazolinone derivatives exhibit anti-inflammatory and analgesic properties. A study by Yeşilada et al. (2004) synthesized quinazolinone derivatives and assessed their effectiveness in reducing inflammation and pain in animal models (Yeşilada et al., 2004).
Antioxidant Properties
Research by Mravljak et al. (2021) explored the antioxidant potential of 2-substituted quinazolin-4(3H)-ones, revealing that specific substitutions at position 2 of the quinazolinone scaffold significantly enhance antioxidant activity (Mravljak, Slavec, Hrast, & Sova, 2021).
Dyeing Application
In the field of textiles, quinazolinone-based dyes have been developed, providing a range of colors for fabrics. Parekh, Lokh, and Wala (2012) synthesized quinazolinone based acid azo dyes suitable for dyeing silk, wool, and cotton fibers (Parekh, Lokh, & Wala, 2012).
Cytotoxic and Anticancer Activities
Studies have also shown the potential of quinazolinone derivatives in cancer treatment. Taherian et al. (2019) synthesized novel quinazolinone derivatives with benzimidazole substitution, which exhibited significant cytotoxicity against cancer cell lines (Taherian et al., 2019). Another study synthesized quinazolin-4(3H)-one derivatives with thiadiazol substitution, showing notable anticancer activity in vitro and in vivo (Joseph et al., 2010).
Chemical Sensor Applications
Quinazolinone derivatives have been utilized in the development of chemical sensors. Zhang et al. (2007) used a quinazolinone derivative as a fluoroionophore for sensitive detection of iron ions, demonstrating its effectiveness as a chemical sensor (Zhang, Cheng, Zhang, Shen, & Yu, 2007).
特性
IUPAC Name |
2-benzyl-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c24-21-18-13-7-8-14-19(18)22-20(15-16-9-3-1-4-10-16)23(21)17-11-5-2-6-12-17/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXJWDPBDSRVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B5597988.png)
![1-[2-chloro-5-(trifluoromethyl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5598002.png)

![2-ethoxy-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5598026.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5598032.png)
![benzyl 8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5598034.png)
![6-(4-chlorophenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5598039.png)
![(3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(3-methylbenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5598046.png)
![2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5598060.png)
![(3R*,5R*)-N-[3-(4-chlorophenyl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5598067.png)
![3-ethyl-8-[5-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598071.png)


![(3S*,4R*)-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5598101.png)